molecular formula C15H14ClNO B267885 N-(4-chlorobenzyl)-3-methylbenzamide

N-(4-chlorobenzyl)-3-methylbenzamide

Cat. No.: B267885
M. Wt: 259.73 g/mol
InChI Key: SKCBZDMVJQEKIO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group and a 4-chlorobenzylamine moiety attached via an amide bond. This compound is of interest in synthetic organic chemistry due to its structural features, which include a halogenated aromatic ring and a methyl substituent that may influence electronic and steric properties.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

SKCBZDMVJQEKIO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

Property N-(4-chlorobenzyl)-3-methylbenzamide (Inferred) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(4-chlorobenzyl)-N-methylformamide
Melting Point Not reported 81–83°C Not reported
Directing Group Monodentate (amide N) N,O-bidentate None
Synthetic Yield ~50% (analogous reactions) 62% (acid chloride route) 52%
Applications Intermediate in organic synthesis Metal-catalyzed C-H functionalization Synthetic intermediate

Reactivity and Functional Roles

  • N,O-Bidentate vs. Monodentate Systems: The hydroxy-dimethylethyl derivative forms stable five-membered chelates with transition metals (e.g., Pd, Ru), enhancing regioselectivity in C-H activation . In contrast, this compound lacks additional Lewis basic sites, limiting its utility in directing-group-assisted reactions.
  • Halogen Effects :

    • The 4-chloro substituent in N-(4-chlorobenzyl) derivatives increases electrophilicity and may improve binding affinity in biological targets, as seen in related chloro-benzamides .

Analytical Characterization

All compounds were analyzed using:

  • X-ray crystallography : SHELXL and WinGX software for structure refinement .
  • Spectroscopy : ¹H/¹³C NMR, IR, and GC-MS for functional group identification .

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